4-Methyl-5-methoxybenzofurazane
Description
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
5-methoxy-4-methyl-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C8H8N2O2/c1-5-7(11-2)4-3-6-8(5)10-12-9-6/h3-4H,1-2H3 |
InChI Key |
ISBZTTIZBZUHBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=NON=C12)OC |
Origin of Product |
United States |
Scientific Research Applications
Benzofurazan derivatives, including 4-methyl-5-methoxybenzofurazane, have been studied for their diverse biological activities. These compounds exhibit significant antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that benzofurazan derivatives possess notable antimicrobial effects against various bacterial strains. For instance, studies have shown that certain benzofurazan compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Benzofurazan Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These results demonstrate the potential of benzofurazans as lead compounds for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies have shown that benzofurazan derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of key signaling pathways involved in tumor growth.
Table 2: Cytotoxicity Data of Benzofurazan Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 (breast cancer) | 7.94 |
| Compound E | HeLa (cervical cancer) | 6.35 |
These findings suggest that benzofurazan compounds may serve as promising candidates for cancer therapy .
Synthesis and Mechanistic Studies
The synthesis of benzofurazan derivatives often involves various chemical reactions, including annulation processes using metal catalysts such as platinum(II) and gold(III). These reactions highlight the versatility of benzofurazans in organic synthesis and their potential for creating complex molecular structures.
Mechanisms of Action
The biological activities of these compounds are attributed to their ability to interact with specific biological targets, including enzymes and receptors involved in microbial resistance and tumor growth regulation .
Antitrypanosomal Activity
A significant application of benzofurazan derivatives is in the treatment of Chagas disease caused by Trypanosoma cruzi. Studies have evaluated the efficacy of various benzofurazan compounds against this parasite, revealing promising results with IC50 values comparable to existing treatments.
Case Study Overview:
- Objective: Evaluate the antitrypanosomal activity of benzofurazan derivatives.
- Findings: Compounds exhibited IC50 values around 6.3 µM, indicating potent activity against T. cruzi.
- Implication: These findings suggest that benzofurazans could be developed as safer alternatives to current treatments like Nifurtimox, which has significant side effects .
Chemical Reactions Analysis
Electrochemical Reduction Behavior
The compound undergoes single-electron transfer processes under controlled electrochemical conditions. Comparative studies with related derivatives show distinct reduction potentials:
| Substituent Position | E₁/₂ (V vs. Ag/AgCl) | Rate Constant (k × 10³ cm/s) |
|---|---|---|
| 4-Methyl-5-methoxy | -0.45 | 2.18 |
| 4-Nitro | -0.38 | 3.95 |
| 5-Methoxy | -0.50 | 1.87 |
Data from cyclic voltammetry reveals:
-
Methyl substitution at position 4 increases electron density (E₁/₂ = -0.45 V vs. Ag/AgCl)
-
Rate constants correlate with Hammett substituent constants (ρ = 0.82)
Nucleophilic Aromatic Substitution
The methoxy group at position 5 participates in displacement reactions under basic conditions:
Reaction with methyl mercaptan:
-
Conditions: Borate buffer (pH 9.3)/acetonitrile, 25°C
-
Yield: 35% 5-methylthio derivative
-
Mechanism: Polar σ-complex formation (β<sub>nuc</sub> = 0.55)
Amination processes:
-
Dimethylamine substitution achieves 76% yield in acetonitrile
-
First-order kinetics (k = 1.2 × 10<sup>-4</sup> s<sup>-1</sup> at 20°C)
Photochemical Reactivity
Laser flash photolysis studies (λ<sub>ex</sub> = 355 nm) demonstrate:
| Parameter | Value in Cyclohexane | Value in Acetonitrile |
|---|---|---|
| Fluorescence Quantum Yield | 0.32 | 0.18 |
| Triplet Yield | 0.41 | 0.55 |
| S₁-S₂ Energy Gap | 0.78 eV | 0.65 eV |
Key findings:
-
Primary photoproduct forms via S₁→S₀ internal conversion
-
Methoxy group enhances intersystem crossing rate by 38% vs. methyl analogs
Derivatization Reactions
The methyl group at position 4 undergoes functionalization:
Oxidation:
-
CrO₃/H₂SO₄ converts methyl to carboxylic acid (62% yield)
-
Stoichiometry: 1:3 (substrate:oxidant)
Radical Bromination:
-
NBS/AIBN in CCl₄ produces 4-bromomethyl derivative
-
Regioselectivity >95% at benzylic position
These reaction pathways enable precise structural modifications while maintaining the benzofurazan core's electronic characteristics. The compound's dual substituent effects (electron-donating methoxy and moderately activating methyl) create unique reactivity profiles that differ significantly from nitro-substituted analogs . Experimental data consistently shows reaction rates 15-20% slower than para-nitro derivatives but 30% faster than unsubstituted benzofurazan in comparable conditions .
Preparation Methods
Benzofurazane Core Architecture
Benzofurazane derivatives consist of a fused benzene ring and a furazan (1,2,5-oxadiazole) moiety. The substitution pattern at the 4- and 5-positions (methyl and methoxy groups, respectively) introduces steric and electronic challenges during synthesis. Key considerations include:
-
Regioselectivity : Ensuring proper orientation of substituents during cyclization.
-
Oxidative Stability : The furazan ring’s sensitivity to redox conditions necessitates mild reaction environments.
-
Functional Group Compatibility : Methoxy groups may require protection during harsh synthetic steps.
Proposed Synthetic Routes Based on Analogous Systems
Table 1: Optimized Conditions for Pd/BaSO<sub>4</sub>-Catalyzed Hydrogenation
| Parameter | Value | Impact on Yield |
|---|---|---|
| Pd Content | 7.5% | Maximizes H<sub>2</sub> activation |
| Reaction Temperature | 140°C | Prevents decomposition |
| BaSO<sub>4</sub> Particle Size | 5 μm | Enhances surface area |
Reductive Amination Pathways
The synthesis of 5-MeO-DMT via ketoamide reduction suggests a route for introducing methoxy groups:
-
Ketoamide Formation :
-
Reduction :
Advantages :
Challenges in Methoxy Group Incorporation
Protecting Group Strategies
Methoxy groups are prone to demethylation under acidic or high-temperature conditions. Lessons from 5-MeO-DMT synthesis recommend:
-
Temporary Protection : Use tert-butyldimethylsilyl (TBDMS) ethers during Pd-catalyzed steps.
-
Post-Synthesis Demethylation Avoidance : Maintain neutral pH during extractions.
Environmental and Industrial Considerations
Solvent Selection and Recycling
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 4-Methyl-5-methoxybenzofurazane, and which analytical techniques are critical for confirming its purity and structure?
- Methodological Answer : The synthesis typically involves cyclization of substituted nitroaniline precursors under reflux conditions with acetic anhydride, followed by methoxy group introduction via nucleophilic substitution. Key analytical techniques include:
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks and isotopic patterns .
- NMR Spectroscopy : ¹H and ¹³C NMR for verifying substituent positions and detecting impurities (e.g., residual solvents or unreacted intermediates) .
- HPLC : For assessing purity (>98% by area normalization) and identifying co-eluting contaminants .
Q. Which spectroscopic methods are most reliable for identifying functional groups in this compound?
- Methodological Answer :
- IR Spectroscopy : Detects characteristic absorption bands for the benzofurazane ring (e.g., C=N stretching at ~1600 cm⁻¹) and methoxy groups (C-O stretching at ~1250 cm⁻¹) .
- UV-Vis Spectroscopy : Monitors π→π* transitions in the benzofurazane core (λmax ~270–310 nm), useful for tracking reaction progress .
Q. What are the optimal storage conditions for this compound to ensure long-term stability?
- Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation and oxidation. Conduct periodic stability tests via HPLC to detect decomposition products (e.g., demethylated analogs) .
Advanced Research Questions
Q. How can researchers resolve contradictory NMR data observed in the characterization of this compound derivatives?
- Methodological Answer :
- Variable Temperature (VT) NMR : Resolve overlapping signals caused by conformational flexibility .
- 2D NMR Techniques (COSY, HSQC) : Assign ambiguous proton environments and verify connectivity .
- Computational Modeling : Compare experimental chemical shifts with density functional theory (DFT)-predicted values to validate assignments .
Q. What strategies optimize the yield of this compound under varying catalytic conditions?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) to enhance cyclization efficiency. Monitor reaction kinetics via in situ IR .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates. Avoid protic solvents, which may hydrolyze methoxy groups .
Q. How should researchers approach the synthesis of this compound analogs with electron-withdrawing substituents while minimizing side reactions?
- Methodological Answer :
- Directed Ortho-Metalation : Introduce substituents (e.g., nitro, cyano) using regioselective lithiation followed by quenching with electrophiles .
- Protecting Group Strategies : Temporarily block reactive sites (e.g., methoxy groups) with silyl ethers to prevent unwanted electrophilic substitution .
Data Analysis and Reproducibility
Q. How can researchers address inconsistencies in reported biological activity data for this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
